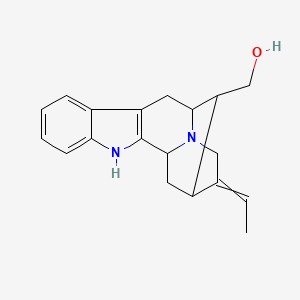

16-Epinormacusine B

Overview

Description

Synthesis Analysis

The first stereospecific and enantiospecific total synthesis of 16-Epinormacusine B was achieved by Jianming Yu, Xuebin Liao, and James M. Cook (2002). Their methodology also led to the synthesis of related sarpagine indole alkaloids, demonstrating control over the formation of the required ether in the final products with high yields through the treatment of corresponding alcohols with DDQ/THF (Yu, Liao, & Cook, 2002).

Molecular Structure Analysis

16-Epinormacusine B's molecular structure is characterized by its indole alkaloid skeleton, which is common in the sarpagine family. The stereochemistry at C-16 is a defining feature, distinguishing it from other members of this group. The synthesis efforts by Yu et al. (2002) and subsequent studies have provided insight into the stereochemical control required to achieve the desired configuration at this and other stereocenters in the molecule.

Chemical Reactions and Properties

The key reactions involved in the synthesis of 16-Epinormacusine B include the chemospecific and regiospecific hydroboration/oxidation at C(16)-C(17), and the oxy-anion Cope rearrangement followed by protonation of the enolate under conditions of kinetic control. These steps are crucial for establishing the correct stereochemistry across multiple centers in the molecule (Yu, Wang, Wearing, Ma, & Cook, 2003).

Physical Properties Analysis

While specific details on the physical properties of 16-Epinormacusine B are not provided in the available literature, the general physical properties of sarpagine indole alkaloids include solid states at room temperature, with specific optical rotations and melting points that vary depending on the particular compound and its stereochemistry.

Chemical Properties Analysis

The chemical properties of 16-Epinormacusine B, as with other indole alkaloids, include a high degree of reactivity at the indole moiety and the presence of multiple chiral centers that affect its reactivity and interactions with biological targets. The synthetic approach outlined by Yu et al. (2002, 2003) highlights the molecule's ability to undergo controlled chemical transformations, leading to the formation of specific ether and cyclic ether structures with high stereochemical control.

For more in-depth information on the chemical synthesis, structural analysis, and chemical properties of 16-Epinormacusine B and related compounds, the works of Jianming Yu and colleagues provide a comprehensive overview (Yu et al., 2002; Yu, Wang, Wearing, Ma, & Cook, 2003).

Scientific Research Applications

Stereospecific Total Synthesis : The stereospecific total synthesis of sarpagine indole alkaloids, including 16-Epinormacusine B, has been achieved. This synthesis method also led to the creation of dehydro-16-epinormacusine B (Yu, Liao, & Cook, 2002).

Enantiospecific Total Synthesis : An efficient strategy for the total synthesis of sarpagine-related indole alkaloids, including 16-Epinormacusine B, has been developed. This method involves chemospecific and regiospecific hydroboration/oxidation at specific carbon positions, leading to high stereocontrol in the synthesis process (Yu, Wang, Wearing, Ma, & Cook, 2003).

Formal Synthesis Through Cycloaddition : A formal synthesis of 16-Epinormacusine B, utilizing a [5+2] cycloaddition strategy, has been reported. This approach is part of a generalized strategy for the total synthesis of sarpagine alkaloids (Krüger & Gaich, 2016).

Safety and Hazards

The safety data sheet for 16-Epinormacusine B advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTDUGOBAOLMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Record name | Normacusine B | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Normacusine_B | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Epinormacusine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[3-(2-methoxyethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/no-structure.png)

![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)

![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)